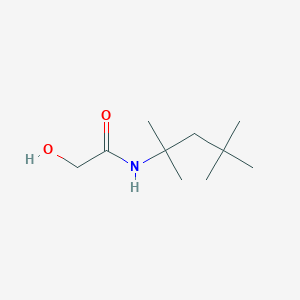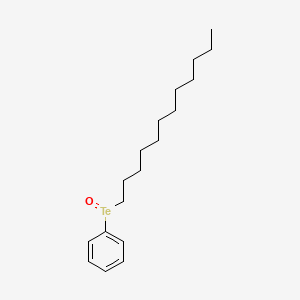
(Dodecane-1-tellurinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dodecane-1-tellurinyl)benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a dodecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecane-1-tellurinyl)benzene typically involves the reaction of tellurium-containing reagents with benzene derivatives. One common method is the alkylation of benzene with 1-dodecene in the presence of a tellurium catalyst. The reaction conditions often include the use of Brønsted acidic ionic liquids as catalysts, which have been shown to be effective in promoting the alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
(Dodecane-1-tellurinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield tellurium dioxide derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or dodecane chain .
Aplicaciones Científicas De Investigación
(Dodecane-1-tellurinyl)benzene has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Dodecane-1-tellurinyl)benzene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other atoms or molecules, leading to the formation of new chemical species. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .
Comparación Con Compuestos Similares
Similar Compounds
(Dodecane-1-seleninyl)benzene: Similar structure but contains selenium instead of tellurium.
(Dodecane-1-sulfinyl)benzene: Contains sulfur instead of tellurium.
(Dodecane-1-stanninyl)benzene: Contains tin instead of tellurium.
Uniqueness
(Dodecane-1-tellurinyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and tin analogs. Tellurium’s larger atomic size and different electronic properties can lead to unique reactivity and applications in various fields .
Propiedades
Número CAS |
84988-08-9 |
|---|---|
Fórmula molecular |
C18H30OTe |
Peso molecular |
390.0 g/mol |
Nombre IUPAC |
dodecyltellurinylbenzene |
InChI |
InChI=1S/C18H30OTe/c1-2-3-4-5-6-7-8-9-10-14-17-20(19)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |
Clave InChI |
LAQQRIZNLHNDMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Te](=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


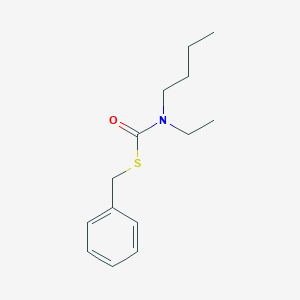
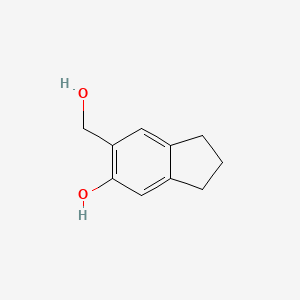
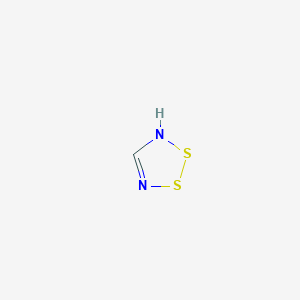
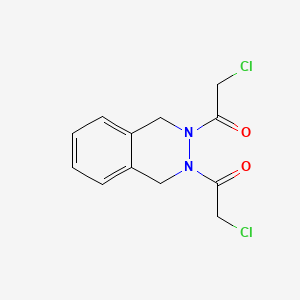
![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)
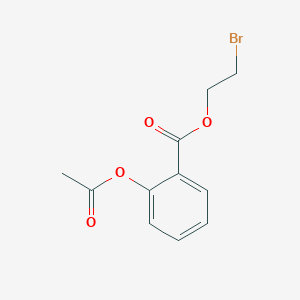
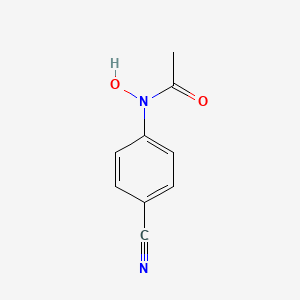
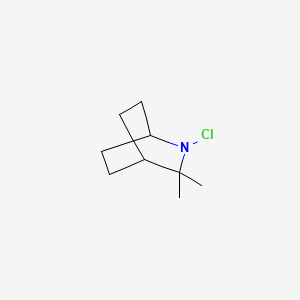
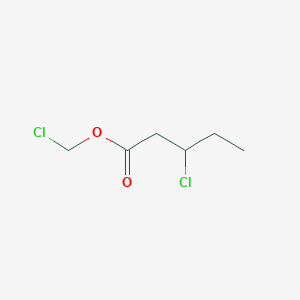
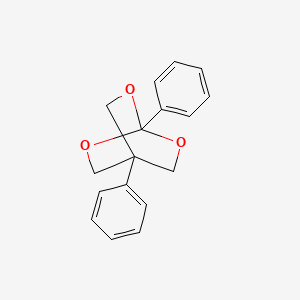
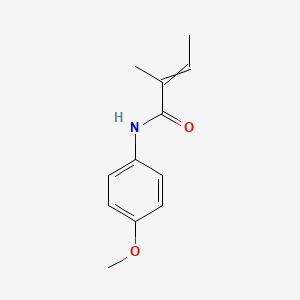
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)
